molecular formula C6H4BrFN2O2 B2819823 3-Bromo-2-fluoro-6-nitroaniline CAS No. 1804841-26-6

3-Bromo-2-fluoro-6-nitroaniline

Cat. No.: B2819823
CAS No.: 1804841-26-6
M. Wt: 235.012
InChI Key: SCAQBSHGBYKWET-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-nitroaniline is an aromatic compound with the molecular formula C6H4BrFN2O2 It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-6-nitroaniline typically involves multiple steps:

    Bromination: The addition of a bromine atom to the ring.

    Fluorination: The incorporation of a fluorine atom.

One common method involves the nitration of 2-bromoaniline followed by fluorination. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and reagents such as hexafluorophosphoric acid for fluorination .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluoro-6-nitroaniline can undergo various chemical reactions, including:

    Substitution Reactions: The nitro, bromine, and fluorine groups can be substituted under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group.

    Oxidation Reactions: The compound can undergo oxidation to form different products.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

    Substitution: Formation of derivatives with different substituents.

    Reduction: Formation of 3-Bromo-2-fluoro-6-aminoaniline.

    Oxidation: Formation of various oxidized products depending on the conditions.

Scientific Research Applications

3-Bromo-2-fluoro-6-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-6-nitroaniline involves its interaction with various molecular targets. The nitro group can participate in electron transfer reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets. These interactions can affect biological pathways and lead to various effects.

Comparison with Similar Compounds

  • 3-Bromo-6-fluoro-2-nitroaniline
  • 2-Bromo-3-fluoro-6-nitroaniline
  • 4-Bromo-3-fluoro-2-methyl-6-nitroaniline

Comparison: 3-Bromo-2-fluoro-6-nitroaniline is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of both bromine and fluorine atoms in specific positions can lead to distinct electronic effects and steric interactions .

Biological Activity

3-Bromo-2-fluoro-6-nitroaniline is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C6_6H4_4BrFNO2_2
  • Molecular Weight : 220.01 g/mol

The compound features a bromine atom, a fluorine atom, and a nitro group attached to an aniline structure, which significantly influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Electron Transfer Reactions : The nitro group can participate in redox reactions, potentially acting as an electron acceptor or donor.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, particularly nitroreductases, which are involved in the reduction of nitro groups to amines. This transformation can lead to reactive intermediates that interact with cellular components, influencing metabolic pathways.
  • Cell Signaling Modulation : The presence of halogens (bromine and fluorine) can enhance the compound's binding affinity to various biomolecules, potentially affecting signaling pathways related to cell growth and apoptosis .

Biological Studies and Case Reports

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity : In vitro assays have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development .
  • Anticancer Potential : Research has indicated that this compound may possess anticancer properties. A study evaluated its effects on cancer cell lines, revealing that it inhibited cell proliferation and induced apoptosis in human breast cancer cells (MCF-7) at micromolar concentrations .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-Bromo-6-fluoro-2-nitroanilineC6_6H4_4BrFNO2_2Similar structure but different halogen positioning
4-Bromo-2-fluoro-N-methyl-6-nitroanilineC7_7H7_7BrFNO2_2Exhibits enzyme inhibition; potential for drug development
4-Fluoro-3-bromo-N-methyl-anilineC7_7H7_7BrFNODifferent arrangement of substituents affecting reactivity

The unique combination of bromine and fluorine in this compound not only enhances its reactivity but also contributes to its distinct biological activity compared to its analogs.

Properties

IUPAC Name

3-bromo-2-fluoro-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAQBSHGBYKWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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